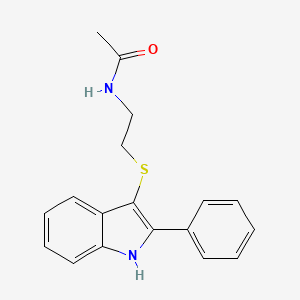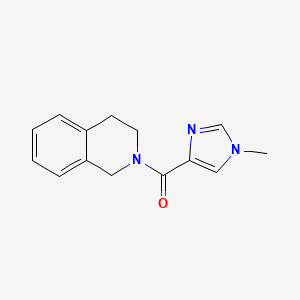
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide” is a compound that has been studied for its potential antiviral properties . It specifically targets the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus, resulting in the inhibition of viral replication . The compound has been found to exhibit low cytotoxicity .
Synthesis Analysis
The synthesis of “N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide” involves the substitution of ethyl acetate-2-sodium thiosulfate with indole (or methyl-/bromo-substituted indole), followed by hydrolysis and coupling with a series of benzylamines .Molecular Structure Analysis
The molecular structure of “N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide” is represented by the linear formula C12H14N2O . Its molecular weight is 202.258 .Chemical Reactions Analysis
“N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide” has been found to inhibit the replication of SARS-CoV-2 by targeting its RdRp activity . It has also been found to inhibit the replication of HCoV-OC43 and HCoV-NL63 viruses in a dose-dependent manner .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.258 . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
- Application : N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide has been employed in multicomponent reactions (MCRs) to synthesize diverse heterocyclic compounds. Researchers have explored its potential for designing polycyclic structures by incorporating fused heterocyclic scaffolds .
- Example : A three-component reaction led to the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones .
- Application : N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide derivatives have been discovered as potent dual inhibitors against both RSV and IAV. These compounds show promise in combating viral infections .
- Application : N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide derivatives induce G2/M cell cycle arrest and apoptosis in MDA-MB-231 TNBC cells. Molecular docking suggests inhibition of tubulin via colchicine site binding .
Multicomponent Reactions (MCRs) and Indole Derivatives
RSV and IAV Dual Inhibitors
Breast Cancer Research
Antiviral Activity Against SARS-CoV-2 RdRp
Amide Bond Formation for Pharmaceutical Applications
Mecanismo De Acción
Target of Action
The primary target of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is the RNA-dependent RNA polymerase (RdRp) of viruses such as the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Respiratory Syncytial Virus (RSV), and Influenza A virus . RdRp plays a crucial role in the replication of these viruses, making it a promising target for antiviral therapeutics .
Mode of Action
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide interacts with the RdRp of the viruses, inhibiting its activity . This interaction results in the inhibition of viral replication, thereby preventing the spread of the virus within the host .
Biochemical Pathways
The compound affects the viral replication pathway by inhibiting the RdRp . This inhibition disrupts the synthesis of viral RNA, a critical step in the viral replication cycle . The downstream effect of this action is a reduction in viral load and potentially, the alleviation of the disease symptoms.
Result of Action
The result of the compound’s action is a significant reduction in viral replication. This is evidenced by the decrease in RdRp activity and the subsequent decrease in viral RNA synthesis .
Propiedades
IUPAC Name |
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13(21)19-11-12-22-18-15-9-5-6-10-16(15)20-17(18)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKECRZKJPAOFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)
![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)
![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)


![8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742698.png)


![ethyl 6-benzyl-2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742701.png)

![8-(2-(azepan-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742704.png)
![1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2742705.png)
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2742707.png)
![1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2742709.png)